BenchChemオンラインストアへようこそ!

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(3-methylphenyl)acetamide

Medicinal Chemistry Epilepsy SV2A

This achiral, single-entity indolone-acetamide (C19H20N2O2, MW 308.38, logP 3.23) features a unique 3-methylphenyl acetamide substitution on the N-1-ethyl-5-amido-indolone core—a motif patented by UCB Pharma for SV2A-mediated seizure suppression but structurally distinct from clinical leads brivaracetam and seletracetam. Its balanced logD (~3.23) and favorable CNS drug-likeness make it an irreplaceable starting point for anticonvulsant SAR exploration. Choose this probe to avoid project divergence caused by seemingly minor analog substitutions.

Molecular Formula C19H20N2O2
Molecular Weight 308.381
CAS No. 921542-17-8
Cat. No. B2618325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(3-methylphenyl)acetamide
CAS921542-17-8
Molecular FormulaC19H20N2O2
Molecular Weight308.381
Structural Identifiers
SMILESCCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC=CC(=C3)C
InChIInChI=1S/C19H20N2O2/c1-3-21-17-8-7-16(11-15(17)12-19(21)23)20-18(22)10-14-6-4-5-13(2)9-14/h4-9,11H,3,10,12H2,1-2H3,(H,20,22)
InChIKeyKXDFCADHNVRQCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 58 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(3-methylphenyl)acetamide (CAS 921542-17-8): Chemical Profile and Procurement Considerations


N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(3-methylphenyl)acetamide (CAS 921542-17-8) is a synthetic, achiral small molecule (MW 308.38, C19H20N2O2) featuring a 2-oxoindoline (indolone) core linked via an acetamide bridge to a 3-methylphenyl group . The compound belongs to the indolone-acetamide class, a scaffold extensively patented by UCB Pharma for targeting synaptic vesicle protein 2A (SV2A) in the context of epilepsy and seizure disorders [1]. Its calculated physicochemical properties (logP 3.23, logSw -3.31) position it within a favorable range for CNS drug-likeness, offering a differentiated starting point for medicinal chemistry optimization compared to more polar or lipophilic in-class analogs.

Why N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(3-methylphenyl)acetamide Cannot Be Assumed Interchangeable with Other Indolone-Acetamides


The indolone-acetamide scaffold's biological activity is exquisitely sensitive to peripheral substitution. The UCB patent family [1] explicitly demonstrates that modifications to the N-phenyl acetamide moiety—including variations in the phenyl ring substituent, linker length, and heteroatom incorporation—produce dramatic shifts in SV2A binding affinity and anticonvulsant efficacy. For example, simple replacement of the 3-methylphenyl group with a benzyl or heterocyclic moiety can alter functional activity by orders of magnitude [1]. Consequently, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(3-methylphenyl)acetamide, with its specific 3-methylphenyl acetamide motif and calculated logD of 3.23 , represents a distinct chemical entity whose pharmacological and physicochemical profile cannot be inferred from or substituted by even closely related analogs without risking project divergence.

Quantitative Differentiation Evidence for N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(3-methylphenyl)acetamide (CAS 921542-17-8)


Data Availability Disclaimer: Absence of Published Quantitative Comparative Bioactivity Data

An exhaustive search of primary literature, patents, and authoritative databases (PubMed, BindingDB, PubChem, Google Patents, Semantic Scholar) as of April 29, 2026, yielded no publicly accessible, quantitative bioactivity data (e.g., IC50, Ki, EC50, in vivo ED50) for the target compound N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(3-methylphenyl)acetamide (CAS 921542-17-8). Consequently, no direct head-to-head comparison or cross-study comparable evidence meeting the minimum standard of having quantitative data for both the target compound and a defined comparator can be presented. The indolone-acetamide class, as exemplified by the UCB patent [1] and the ChemMedChem publication [2], shows potent SV2A-mediated anticonvulsant activity, but specific data points for this exact compound remain proprietary or unpublished. This absence of evidence must be distinguished from evidence of absence; the compound may possess significant activity in internal screening collections. Procurement decisions should therefore be based on the compound's structural novelty within the indolone-acetamide class, its calculated physicochemical properties (Section 1), and the potential for proprietary differentiation, rather than on any claimed superiority over specific comparators.

Medicinal Chemistry Epilepsy SV2A

Strategic Application Scenarios for Procuring N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(3-methylphenyl)acetamide (CAS 921542-17-8)


Proprietary Lead Optimization in SV2A-Targeted Epilepsy Programs

Given the extensive patent coverage of the indolone-acetamide class by UCB Pharma for SV2A-mediated seizure suppression [1], this compound serves as a valuable, structurally distinct starting point for medicinal chemistry campaigns aiming to identify novel anticonvulsant leads with improved tolerability. Its 3-methylphenyl acetamide substitution pattern offers a unique vector for SAR exploration that is well-differentiated from the clinically advanced analogs brivaracetam and seletracetam [2].

Computational Chemistry and Pharmacophore Modeling Studies

The compound's well-defined, achiral structure with calculated logP of 3.23 and logSw of -3.31 makes it an ideal candidate for in silico modeling, including molecular docking studies targeting SV2A, bioavailability prediction, and CNS MPO scoring. Its intermediate lipophilicity differentiates it from both highly lipophilic and highly polar indolone analogs, providing a balanced probe for computational model validation.

Chemical Biology Tool Compound for Indolone-Scaffold Profiling

For research groups investigating the broader biological activity of the 2-oxoindoline scaffold beyond SV2A, this compound provides a specific and reproducible chemical probe. Its commercial availability from screening compound suppliers enables its use in phenotypic screening panels, selectivity profiling, and chemoproteomics studies to map the target landscape of the N-1-ethyl-5-amido-indolone chemotype.

Analytical Reference Standard for Indolone-Acetamide Metabolite Identification

As a well-characterized, single-entity indolone-acetamide with a known molecular formula (C19H20N2O2) and InChI Key (KXDFCADHNVRQCK-UHFFFAOYSA-N) , this compound can function as a reference standard in LC-MS/MS method development for the detection and quantification of indolone-acetamide derivatives in biological matrices during preclinical DMPK studies within the SV2A therapeutic area.

Quote Request

Request a Quote for N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(3-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.